1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol
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Overview
Description
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a dihydrofuran moiety
Preparation Methods
The synthesis of 1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable dihydrofuran derivative using reagents such as diazomethane or other carbene precursors. The reaction conditions typically involve the use of a catalyst, such as copper or rhodium, to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4,5-Dihydrofuran-2-yl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
1-(4-chloropyridin-2-yl)cyclopropan-1-ol: Contains a pyridine ring instead of a dihydrofuran moiety.
The uniqueness of this compound lies in its combination of the cyclopropane ring and dihydrofuran moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920758-11-8 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H10O2/c8-7(3-4-7)6-2-1-5-9-6/h2,8H,1,3-5H2 |
InChI Key |
CXLPOAJILIGQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)C2(CC2)O |
Origin of Product |
United States |
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